molecular formula C18H17N3O2S B11537814 N-(2-methylphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide

N-(2-methylphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide

Cat. No.: B11537814
M. Wt: 339.4 g/mol
InChI Key: IRHISQBFTLFQRG-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide is a complex organic compound that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide typically involves the reaction of 2-methyl aniline with a thiazolidinone derivative under specific conditions. The reaction may require catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Substitution reactions may involve the replacement of specific functional groups with others.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of N-(2-methylphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetic acid.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of various organic molecules and materials.

Biology

It may exhibit biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

Industry

Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide involves its interaction with specific molecular targets and pathways. It may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Thiazolidinone derivatives
  • Phenylacetamide derivatives

Uniqueness

N-(2-methylphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide is unique due to its specific structural features and the combination of functional groups that contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H17N3O2S

Molecular Weight

339.4 g/mol

IUPAC Name

N-(2-methylphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide

InChI

InChI=1S/C18H17N3O2S/c1-12-7-5-6-10-14(12)20-16(22)11-15-17(23)21-18(24-15)19-13-8-3-2-4-9-13/h2-10,15H,11H2,1H3,(H,20,22)(H,19,21,23)

InChI Key

IRHISQBFTLFQRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC2C(=O)NC(=NC3=CC=CC=C3)S2

Origin of Product

United States

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